molecular formula C18H16F3NO3 B2957296 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHYL)BENZAMIDE CAS No. 1421456-12-3

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHYL)BENZAMIDE

Cat. No.: B2957296
CAS No.: 1421456-12-3
M. Wt: 351.325
InChI Key: JFPYOIYXNAHNRW-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHYL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-tumor and anti-viral properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-4-(TRIFLUOROMETHYL)BENZAMIDE is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3/c19-18(20,21)14-4-1-11(2-5-14)17(24)22-10-15(23)12-3-6-16-13(9-12)7-8-25-16/h1-6,9,15,23H,7-8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPYOIYXNAHNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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